molecular formula C16H16ClN3O2S B10893269 2-[(4-chlorophenyl)carbonyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide

2-[(4-chlorophenyl)carbonyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide

Cat. No.: B10893269
M. Wt: 349.8 g/mol
InChI Key: URPPCBJMWFLUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorobenzoyl)-N~1~-(2-methoxy-5-methylphenyl)-1-hydrazinecarbothioamide: is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a chlorobenzoyl group, a methoxy-methylphenyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzoyl)-N~1~-(2-methoxy-5-methylphenyl)-1-hydrazinecarbothioamide typically involves the following steps:

    Formation of the hydrazinecarbothioamide core: This can be achieved by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the chlorobenzoyl group: The hydrazinecarbothioamide intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzoyl)-N~1~-(2-methoxy-5-methylphenyl)-1-hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazinecarbothioamide moiety.

    Reduction: Reduced forms of the compound, potentially leading to the formation of hydrazine derivatives.

    Substitution: Substituted products where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

2-(4-Chlorobenzoyl)-N~1~-(2-methoxy-5-methylphenyl)-1-hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzoyl)-N~1~-(2-methoxy-5-methylphenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Inhibition of enzymes: By binding to the active sites of enzymes, thereby inhibiting their activity.

    Interaction with cellular pathways: Modulating signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzoyl)-4-(2-methoxy-5-methylphenyl)semicarbazide
  • 1-(2-Chlorobenzoyl)-4-(2-methoxy-5-methylphenyl)semicarbazide

Uniqueness

2-(4-Chlorobenzoyl)-N~1~-(2-methoxy-5-methylphenyl)-1-hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C16H16ClN3O2S

Molecular Weight

349.8 g/mol

IUPAC Name

1-[(4-chlorobenzoyl)amino]-3-(2-methoxy-5-methylphenyl)thiourea

InChI

InChI=1S/C16H16ClN3O2S/c1-10-3-8-14(22-2)13(9-10)18-16(23)20-19-15(21)11-4-6-12(17)7-5-11/h3-9H,1-2H3,(H,19,21)(H2,18,20,23)

InChI Key

URPPCBJMWFLUSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.